(±)-Fluoxetine-d5 Oxalate (phenyl-d5)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

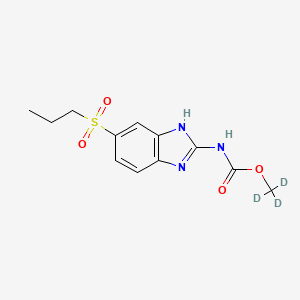

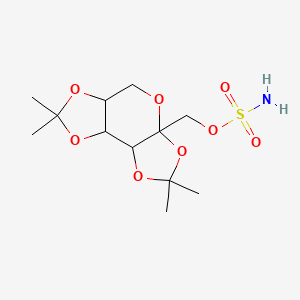

“(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is a labelled analogue of (±)-Fluoxetine Oxalate . It is used as a research tool and is available from various chemical standards suppliers .

Molecular Structure Analysis

The molecular formula of “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is C19H15D5F3NO5 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the search results.Chemical Reactions Analysis

The specific chemical reactions involving “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” are not provided in the search results. As a labelled analogue of (±)-Fluoxetine Oxalate , it’s likely to participate in similar reactions.Scientific Research Applications

Enzyme Inhibition :

- Fluoxetine enantiomers demonstrate time- and concentration-dependent inhibition of the enzyme CYP2C19, an important aspect for understanding drug interactions (Stresser et al., 2009).

Serotonin Uptake Inhibition :

- Fluoxetine, a selective serotonin uptake inhibitor, has been studied extensively for its role in treating depression and obsessive-compulsive disorders. It’s also investigated for potential use in other disorders (Wong et al., 1995).

GABAA Receptor Activity :

- Fluoxetine positively modulates GABAA receptors, contributing to its anticonvulsant activity. This action suggests a novel modulatory site on the GABAR (Robinson et al., 2003).

Optical Isomer Pharmacology :

- The optical isomers of fluoxetine have been studied for their stereospecific interactions with the serotonin-uptake carrier, demonstrating significant biochemical and pharmacological activities (Robertson et al., 1988).

Synthesis and Laboratory Applications :

- A synthesis method for fluoxetine's precursor, suitable for undergraduate laboratory exercises, has been described, highlighting its educational applications (Perrine et al., 1998).

Endothelial Dysfunction Study :

- Chronic fluoxetine treatment is linked to endothelial dysfunction and altered vascular responsiveness, involving oxidative stress and COX-derived prostanoids. This study aids in understanding fluoxetine’s cardiovascular impact (Simplicio et al., 2015).

Bioanalytical Methodology :

- A LC-MS-MS method has been developed for quantifying fluoxetine in human plasma, utilizing fluoxetine-D5 as an internal standard. This method is significant for pharmacokinetic studies and therapeutic drug monitoring (Hasnain et al., 2016).

Thermal Decomposition Study :

- The thermal behavior and decomposition mechanism of fluoxetine hydrochloride have been investigated using thermoanalytical techniques. This study is crucial for understanding the stability and storage conditions of fluoxetine (Pinto et al., 2017).

Distribution in Warm-Blooded Animals :

- Research on the distribution of fluoxetine in the body of warm-blooded animals provides insights into its absorption and metabolism in various organs (Illarionova et al., 2021).

Mechanism of Action

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are then transformed into the final product.", "Starting Materials": [ "Phenyl-d5 magnesium bromide", "N-methyl-3-phenyl-3-(4-fluorophenyl)propylamine", "Ethyl oxalyl chloride", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Phenyl-d5 magnesium bromide is prepared by reacting phenyl-d5 magnesium with bromine.", "N-methyl-3-phenyl-3-(4-fluorophenyl)propylamine is then reacted with ethyl oxalyl chloride to form N-methyl-3-phenyl-3-(4-fluorophenyl)propyl oxalate.", "The oxalate intermediate is then treated with sodium bicarbonate to form the corresponding free base.", "The free base is then reacted with methanol and hydrochloric acid to form the hydrochloride salt.", "Finally, the hydrochloride salt is reacted with oxalic acid to form (±)-Fluoxetine-d5 Oxalate (phenyl-d5)." ] } | |

CAS No. |

1219804-82-6 |

Molecular Formula |

C19H20F3NO5 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |

InChI |

InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D; |

InChI Key |

CKOSCBUBUNGPOY-CERKJNTMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

114414-02-7 (unlabelled) 1173020-43-3 (hydrocholoride) |

Synonyms |

N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate |

tag |

Fluoxetine Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)